Rink Amide MBHA resin Rink Amide MBHA resin
Brand Name: Vulcanchem
CAS No.: 351002-83-0
VCID: VC13372922
InChI: InChI=1S/C47H44N2O6/c1-30-13-17-32(18-14-30)45(33-19-15-31(2)16-20-33)48-44(50)29-54-35-23-21-34(22-24-35)46(41-26-25-36(52-3)27-43(41)53-4)49-47(51)55-28-42-39-11-7-5-9-37(39)38-10-6-8-12-40(38)42/h5-27,42,45-46H,28-29H2,1-4H3,(H,48,50)(H,49,51)
SMILES: CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Molecular Formula: C47H44N2O6
Molecular Weight: 732.9 g/mol

Rink Amide MBHA resin

CAS No.: 351002-83-0

Cat. No.: VC13372922

Molecular Formula: C47H44N2O6

Molecular Weight: 732.9 g/mol

* For research use only. Not for human or veterinary use.

Rink Amide MBHA resin - 351002-83-0

Specification

CAS No. 351002-83-0
Molecular Formula C47H44N2O6
Molecular Weight 732.9 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[[4-[2-[bis(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate
Standard InChI InChI=1S/C47H44N2O6/c1-30-13-17-32(18-14-30)45(33-19-15-31(2)16-20-33)48-44(50)29-54-35-23-21-34(22-24-35)46(41-26-25-36(52-3)27-43(41)53-4)49-47(51)55-28-42-39-11-7-5-9-37(39)38-10-6-8-12-40(38)42/h5-27,42,45-46H,28-29H2,1-4H3,(H,48,50)(H,49,51)
Standard InChI Key JDDWRLPTKIOUOF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Canonical SMILES CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Rink Amide MBHA Resin is a crosslinked polystyrene-based matrix functionalized with a modified Rink amide linker. Its molecular formula is C47H44N2O6\text{C}_{47}\text{H}_{44}\text{N}_{2}\text{O}_{6}, with a molecular weight of 732.86206 g/mol . The resin appears as pale white to yellow beads, typically 20–30 μm in diameter, with a monodispersed particle distribution achieved through controlled polymerization .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number431041-83-7
Molecular FormulaC47H44N2O6\text{C}_{47}\text{H}_{44}\text{N}_{2}\text{O}_{6}
AppearancePale white to yellow beads
Particle Size20–30 μm
Density1.2–1.3 g/cm³ (swollen)

Linker Architecture

The resin’s distinguishing feature is its benzhydrylamine (BHA) linker attached to a 4-methylbenzhydrylamine (MBHA) backbone via an electron-withdrawing acetamido spacer . This configuration enhances acid lability compared to traditional MBHA resins, allowing cleavage with 1–5% trifluoroacetic acid (TFA) rather than anhydrous hydrogen fluoride . The Fmoc-protected amine terminus ensures orthogonality during SPPS, enabling sequential deprotection with piperidine.

Synthesis and Manufacturing

Seed Polymerization Method

A patented preparation method (CN104292394A) involves swelling polystyrene seed microspheres (25 μm) with a monomer mixture containing Fmoc-amide, styrene, and divinylbenzene . Benzoyl peroxide initiates radical polymerization in an aqueous phase stabilized by polyvinyl alcohol (10 g/L) and sodium lauryl sulfate (2.5 g/L) . This “seed method” yields uniform, monodispersed microspheres with a controlled loading capacity of 0.4–0.7 mmol/g .

Table 2: Synthesis Parameters

ParameterValueSource
InitiatorBenzoyl peroxide (1% w/w)
StabilizerPolyvinyl alcohol
EmulsifierSodium lauryl sulfate
Reaction Temperature66–82°C
Swelling Time15–30 hours

Functionalization Steps

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Rink Amide MBHA Resin is the preferred support for Fmoc-based SPPS of C-terminal peptide amides. Its acid-labile linker permits cleavage under mild conditions (95% TFA, 2–4 hours), preserving acid-sensitive amino acid side chains . Comparative studies show a 15–20% yield improvement over traditional MBHA resins due to reduced side reactions .

Biomedical Innovations

Recent studies highlight its role in synthesizing carbon monoxide-releasing hydrogel patches for anti-inflammatory and cytoprotective therapies . The resin’s high loading capacity (0.6 mmol/g) ensures efficient incorporation of bioactive peptides into hydrogel matrices .

ParameterValueSource
GHS SymbolWarning (GHS07)
WGK Rating3 (water hazard)
Storage Conditions2–8°C, desiccated

Comparative Analysis with Related Resins

Rink Amide vs. Rink Amide MBHA

While both resins employ Fmoc chemistry, Rink Amide MBHA’s acetamido spacer reduces acid lability, requiring 1% TFA for cleavage versus 5% for standard Rink Amide . This minimizes side-chain modifications during peptide release.

MBHA Resin Limitations

Traditional MBHA resins lack the Rink linker, necessitating harsh cleavage conditions (anhydrous HF) that degrade sensitive peptides .

Recent Developments and Future Directions

The resin’s adaptation for hydrogel-based drug delivery systems represents a paradigm shift in peptide therapeutics . Ongoing research focuses on optimizing linker stability for prolonged drug release and exploring hybrid resins for combinatorial chemistry .

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